![molecular formula C16H16N4O2 B2666066 5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1203005-56-4](/img/structure/B2666066.png)

5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

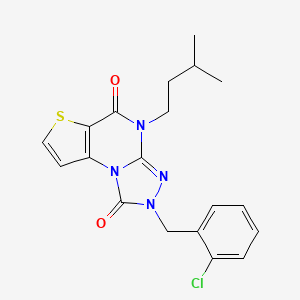

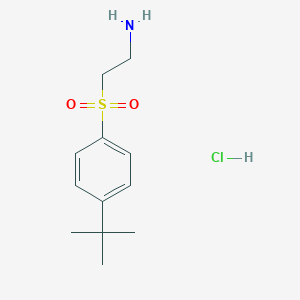

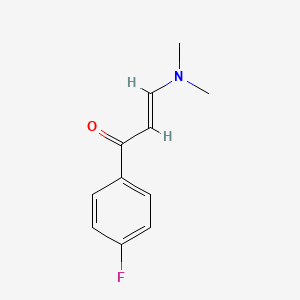

5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound. It belongs to the class of pyridazinone derivatives, which are heterocycles that contain two adjacent nitrogen atoms . These compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Molecular Structure Analysis

The molecular formula of 5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is C22H20N4O2. The compound contains a pyridazinone ring, which is a six-membered ring with nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position .Applications De Recherche Scientifique

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : A series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

- Method : The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .

- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

-

Pharmacological Activities

- Field : Bioorganic Chemistry

- Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and shown wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

- Method : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

- Results : Substantial numbers of pyridazines and pyridazinones containing the different moiety or substituent have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

-

CDK2 Inhibitors

- Field : Cancer Research

- Application : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .

- Method : A new set of small molecules featuring these privileged scaffolds were designed and synthesized .

- Results : Most of the prepared compounds significantly inhibited the growth of the three examined cell lines. Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .

-

PDE-III Inhibitors

- Field : Pharmacology

- Application : The compound 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV) has been identified as a potent PDE-III inhibitor .

- Method : The potency of this compound was determined by its ability to inhibit PDE-III .

- Results : A methyl group at the C-5 position of the dihydropyridazinone ring leads to enhanced potency .

Propriétés

IUPAC Name |

5-methyl-3-oxo-N-(2-phenylethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-20-9-12(14-13(10-20)16(22)19-18-14)15(21)17-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,17,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVMDPLYCQOSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NNC2=O)C(=C1)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665987.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile](/img/structure/B2665991.png)

![ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2665992.png)

![N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2665994.png)

![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)